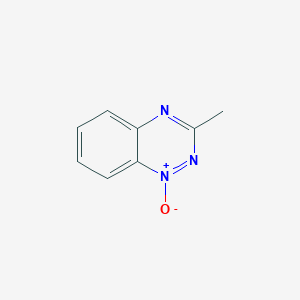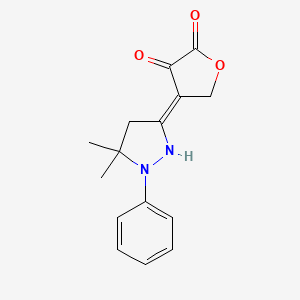
4-(4,5-Dihydro-5,5-dimethyl-1-phenyl-1H-pyrazol-3-yl)-3-hydroxy-2(5H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,5-Dihydro-5,5-dimethyl-1-phenyl-1H-pyrazol-3-yl)-3-hydroxy-2(5H)-furanone is a synthetic organic compound It features a pyrazole ring fused with a furanone structure, which is further substituted with a phenyl group and hydroxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dihydro-5,5-dimethyl-1-phenyl-1H-pyrazol-3-yl)-3-hydroxy-2(5H)-furanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a diketone.
Cyclization to form the furanone ring: This step might involve the use of an appropriate acid catalyst under reflux conditions.
Substitution reactions: Introduction of the phenyl group and hydroxy group can be done through electrophilic aromatic substitution and hydroxylation reactions, respectively.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the pyrazole ring or the furanone ring, potentially leading to ring-opening or hydrogenation products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid catalysts like sulfuric acid or Lewis acids for cyclization reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could lead to alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-(4,5-Dihydro-5,5-dimethyl-1-phenyl-1H-pyrazol-3-yl)-3-hydroxy-2(5H)-furanone would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
4-(4,5-Dihydro-5,5-dimethyl-1-phenyl-1H-pyrazol-3-yl)-2(5H)-furanone: Lacks the hydroxy group, which might affect its reactivity and applications.
4-(4,5-Dihydro-5,5-dimethyl-1-phenyl-1H-pyrazol-3-yl)-3-hydroxy-2(5H)-pyranone: Similar structure but with a pyranone ring instead of a furanone ring.
Uniqueness
The presence of both the pyrazole and furanone rings, along with the specific substitutions, makes 4-(4,5-Dihydro-5,5-dimethyl-1-phenyl-1H-pyrazol-3-yl)-3-hydroxy-2(5H)-furanone unique. These structural features can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
50413-16-6 |
|---|---|
Fórmula molecular |
C15H16N2O3 |
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
(4E)-4-(5,5-dimethyl-1-phenylpyrazolidin-3-ylidene)oxolane-2,3-dione |
InChI |
InChI=1S/C15H16N2O3/c1-15(2)8-12(11-9-20-14(19)13(11)18)16-17(15)10-6-4-3-5-7-10/h3-7,16H,8-9H2,1-2H3/b12-11+ |
Clave InChI |
RBXWAVKIUGWBLR-VAWYXSNFSA-N |
SMILES isomérico |
CC1(C/C(=C\2/COC(=O)C2=O)/NN1C3=CC=CC=C3)C |
SMILES canónico |
CC1(CC(=C2COC(=O)C2=O)NN1C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


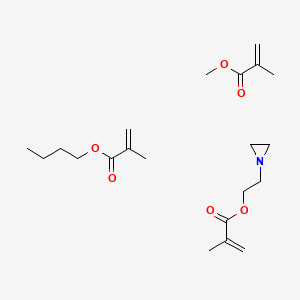
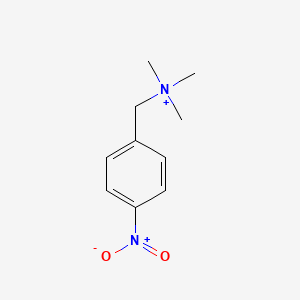

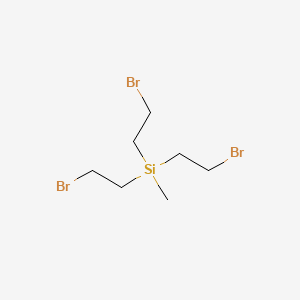
![1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene](/img/structure/B14653512.png)
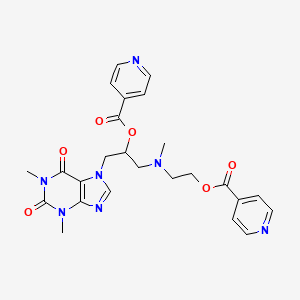

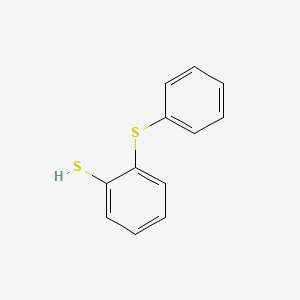
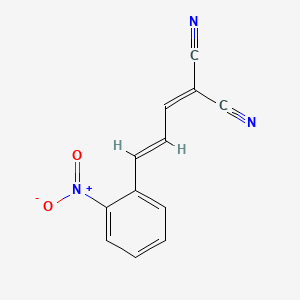
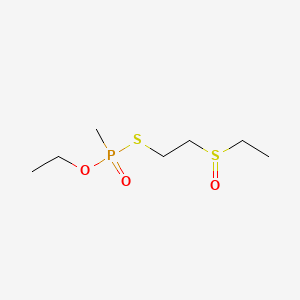
![1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14653551.png)
![1,4,5,6-Tetrahydro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14653552.png)

